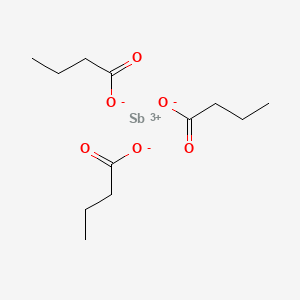

Butanoic acid, antimony(3+) salt

Description

Properties

CAS No. |

53856-17-0 |

|---|---|

Molecular Formula |

C12H21O6Sb |

Molecular Weight |

383.05 g/mol |

IUPAC Name |

antimony(3+);butanoate |

InChI |

InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

XQRVLQLHRAJWLU-UHFFFAOYSA-K |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization Method

- Reactants: Butanoic acid and antimony(III) base or antimony(III) oxide/hydroxide.

- Process: Butanoic acid is reacted with an antimony(III) base or oxide in aqueous or organic solvent medium. The acid donates protons to the antimony(III) base, forming the antimony(III) butanoate salt and water.

- Conditions: Heating may be applied to facilitate dissolution and reaction completion.

- Isolation: The product is isolated by filtration or crystallization.

This method is analogous to the preparation of other metal carboxylates by acid-base neutralization, as described in general salt preparation protocols.

Salt Metathesis (Double Displacement) Method

- Reactants: A soluble butanoate salt (e.g., sodium or potassium butanoate) and an antimony(III) salt (e.g., antimony(III) chloride).

- Process: Mixing aqueous solutions of the butanoate salt and antimony(III) salt leads to precipitation or crystallization of the antimony(III) butanoate due to its lower solubility.

- Isolation: The precipitate is filtered, washed, and dried.

This approach is common for preparing insoluble or sparingly soluble metal salts.

Specific Preparation Method for Butanoic Acid, Antimony(3+) Salt

Starting Materials

- Butanoate salt source: Sodium, potassium, or ammonium butanoate prepared by neutralizing butanoic acid with the corresponding base.

- Antimony(III) source: Antimony(III) chloride (SbCl3), antimony(III) oxide (Sb2O3), or antimony(III) hydroxide.

Reaction Conditions

- Solvent: Water or mixed aqueous-organic solvents to improve solubility and control precipitation.

- Temperature: Ambient to moderate heating (25–80 °C) to enhance reaction kinetics.

- pH Control: Slightly acidic to neutral pH to maintain antimony(III) in solution and favor salt formation.

Procedure

- Preparation of Butanoate Solution: Dissolve sodium or potassium butanoate in water to form a clear solution.

- Addition of Antimony(III) Salt: Slowly add an aqueous solution of antimony(III) chloride to the butanoate solution under stirring.

- Precipitation: The antimony(III) butanoate precipitates out due to its limited solubility.

- Filtration and Washing: Filter the precipitate and wash with cold water to remove soluble impurities.

- Drying: Dry the product under vacuum or in a desiccator.

Alternative Method: Acidification of Butanoate Salt with Antimony(III) Base

- React butanoate salts with antimony(III) oxide or hydroxide under heating to form the antimony(III) butanoate salt and water.

- This method avoids halide impurities from antimony(III) chloride.

Research Findings and Data on Preparation

Phase Separation and Purification

Solubility and Yield

Catalysts and Additives

- Use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze metal salt formation from fatty acids, improving yield and purity.

- No specific catalysts are generally required for antimony(III) butanoate synthesis.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Neutralization | Butanoic acid + Sb2O3 or Sb(OH)3 | Aqueous, heat (50–80 °C) | Simple, avoids halide impurities | May require heating, slower |

| Salt Metathesis | Sodium/Potassium butanoate + SbCl3 | Aqueous, ambient to 60 °C | High yield, straightforward | Halide impurities possible |

| Acidification & Phase Separation | Butanoate salt + inorganic acid (e.g., HCl) | Controlled pH, aqueous | Efficient separation of acid | Requires careful pH control |

| Catalyzed One-Pot Synthesis | Fatty acid + metal base + catalyst (e.g., DBU) | Mild conditions, one-pot | High purity, high yield | Catalyst cost, complexity |

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form antimony pentoxide (Sb₂O₅) and butanoic acid derivatives.

Reduction: Reduction reactions can convert the antimony(3+) ion to antimony metal or lower oxidation states.

Substitution: The butanoic acid moiety can undergo substitution reactions with other organic or inorganic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .

Scientific Research Applications

Butanoic acid, antimony(3+) salt has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential antimicrobial properties and effects on biological systems.

Medicine: Explored for its potential use in pharmaceuticals and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Comparisons

Physical and Chemical Properties

Toxicity and Regulatory Status

- Butanoic Acid, Sb(3+) Salt: Subject to TSCA Section 12(b) export notifications and workplace controls (e.g., concentration limits at 0.1%) .

- Antimony(III) Acetate : Classified as harmful (Xn) and environmentally hazardous (N); UN2811 transport code .

- Antimony(III) Oxalate : Toxic by inhalation/ingestion (Risk Code 20/22) and hazardous to aquatic ecosystems (Risk Code 51/53) .

Key Research Findings

Synthesis: Butanoic acid, Sb(3+) salt is synthesized via reaction of Sb2O3 with butanoic acid under reflux, analogous to antimony acetate production . Yield and purity depend on stoichiometric control.

Reactivity: The longer alkyl chain in butanoate reduces Lewis acidity compared to acetate, altering catalytic efficiency in esterification reactions .

Environmental Impact: Antimony compounds exhibit cumulative toxicity; butanoic acid derivatives may persist in lipid-rich environments due to hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butanoic acid, antimony(3+) salt, and how can its purity be validated?

- Methodology : React antimony(III) oxide (Sb₂O₃) with butanoic acid under controlled acidic conditions. Stoichiometric ratios (e.g., 3:1 molar ratio of butanoic acid to Sb₂O₃) should be optimized to avoid side products like antimony hydroxides. Purification via recrystallization in ethanol-water mixtures can isolate the salt. Validate purity using elemental analysis (Sb and C/H/O content), FTIR (to confirm carboxylate coordination to Sb³⁺), and X-ray diffraction (XRD) for crystallinity .

- Contradiction Note : While butanoic acid’s sodium salt synthesis is well-documented , antimony’s redox sensitivity requires inert atmospheres (e.g., nitrogen) to prevent Sb³⁺ oxidation .

Q. How can the solubility and stability of this compound be characterized in aqueous and organic solvents?

- Methodology : Perform solubility tests in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C and 60°C. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect decomposition (e.g., Sb³⁺ oxidation or ligand dissociation). Compare with thermodynamic solubility predictions using Hansen solubility parameters .

Q. What spectroscopic techniques are most effective for confirming the coordination environment of Sb³⁺ in this salt?

- Methodology : Use FTIR to identify carboxylate stretching frequencies (asymmetric ~1550 cm⁻¹, symmetric ~1400 cm⁻¹), which shift upon Sb³⁺ coordination. Solid-state NMR (¹³C, ¹²¹Sb) can elucidate electronic interactions between Sb³⁺ and the butanoate ligand. X-ray photoelectron spectroscopy (XPS) confirms Sb oxidation state (+3) .

Advanced Research Questions

Q. How does the antimony(III) center influence the thermal decomposition pathway of this salt compared to transition metal butanoates (e.g., Cu²⁺ or Mg²⁺ salts)?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen/air to compare decomposition temperatures and residues. Antimony salts typically form Sb₂O₃ as a residue above 400°C, while transition metals may yield oxides or carbonates. Pair with differential scanning calorimetry (DSC) to identify phase transitions and intermediate species .

Q. What are the kinetic parameters for the hydrolysis of this compound under varying pH conditions?

- Methodology : Monitor hydrolysis in buffered solutions (pH 2–12) using conductivity measurements or HPLC to quantify released butanoic acid. Fit data to pseudo-first-order kinetics models. Antimony’s hydrolysis is pH-dependent, with SbO⁺ formation in acidic media and Sb(OH)₃ in neutral/basic conditions .

Q. How do computational models (DFT/MD) predict the electronic structure and reactivity of this salt compared to experimental data?

- Methodology : Perform density functional theory (DFT) calculations to optimize the Sb-butanoate geometry and compare bond lengths/angles with XRD data. Molecular dynamics (MD) simulations in explicit solvent models can predict aggregation behavior and interfacial interactions .

Safety and Regulatory Considerations

Q. What workplace safety protocols are critical when handling this compound due to its toxicity profile?

- Methodology : Adhere to EPA TSCA Section 12(b) export reporting requirements . Use PPE (gloves, respirators) to limit exposure to Sb³⁺, which is a suspected carcinogen. Implement engineering controls (fume hoods) and monitor airborne antimony levels via ICP-MS, ensuring concentrations remain below 0.1% as per OSHA guidelines .

Q. How can antimony leaching from this salt be quantified in environmental matrices (e.g., soil, water)?

- Methodology : Use EPA Method 3051A (microwave-assisted acid digestion) for soil samples, followed by ICP-OES or ICP-MS analysis. For aqueous systems, employ solid-phase extraction (SPE) with chelating resins to preconcentrate Sb³⁺ before detection .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.